molecular formula C15H12N2O2 B7568329 (Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enenitrile

(Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enenitrile

Cat. No.: B7568329
M. Wt: 252.27 g/mol
InChI Key: LSKXKXMIARULOL-XYOKQWHBSA-N
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Description

(Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enenitrile is a synthetic organic compound characterized by its unique structural features It contains a hydroxy and methoxy substituted phenyl ring, a pyridine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxy-4-methoxybenzaldehyde with 2-pyridinecarboxaldehyde in the presence of a base, followed by the addition of a nitrile group through a cyanation reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired (Z)-configuration of the double bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether under reflux conditions.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products Formed

    Oxidation: Formation of 3-(3-formyl-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enenitrile.

    Reduction: Formation of (Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain natural products. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against specific targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional group versatility.

Mechanism of Action

The mechanism of action of (Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enenitrile involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with active sites of enzymes or receptors, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enamide: Similar structure but with an amide group instead of a nitrile group.

    (Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enol: Similar structure but with an alcohol group instead of a nitrile group.

Uniqueness

(Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enenitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for further functionalization. Its combination of hydroxy, methoxy, and nitrile groups provides a versatile platform for chemical modifications and applications in various fields.

Properties

IUPAC Name

(Z)-3-(3-hydroxy-4-methoxyphenyl)-2-pyridin-2-ylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-15-6-5-11(9-14(15)18)8-12(10-16)13-4-2-3-7-17-13/h2-9,18H,1H3/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKXKXMIARULOL-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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